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Compound of Interest

Compound Name: Pigment Yellow 182

Cat. No.: B1619675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Pigment Yellow 182, a

monoazo pigment known for its brilliant yellow hue and good fastness properties. While a

precise, publicly available, step-by-step protocol for its industrial synthesis remains elusive, this

document outlines a plausible and replicable experimental procedure based on established

principles of azo pigment chemistry and analogous reactions found in the literature.

Furthermore, a comparative analysis of Pigment Yellow 182 with alternative yellow pigments

is presented, supported by experimental data summaries and detailed methodologies.

Comparative Performance of Yellow Pigments
To provide a context for the performance of synthesized Pigment Yellow 182, the following

table summarizes key properties of various commercially available yellow pigments. This data

is essential for researchers selecting pigments for specific applications, such as in formulations,

coatings, or as markers in biological systems.
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Pigment
Name

Chemical
Class

C.I. Name
Heat
Resistanc
e (°C)

Light
Fastness
(1-8)

Oil
Absorptio
n ( g/100g
)

Key
Applicati
ons

Pigment

Yellow 182
Monoazo 128300 ~150 7

Not

Available

Lead-free

paints,

plastics

Pigment

Yellow 74
Monoazo 11741 180 6-7 35-50

Inks,

paints,

plastics

Pigment

Yellow 83
Diarylide 21108 200 7 30-45

Plastics,

coatings

Pigment

Yellow 138

Quinophth

alone
56300 300 8 40-55

High-

performanc

e coatings,

plastics

Pigment

Yellow 151

Benzimida

zolone
13980 280 7-8 45-60

Automotive

coatings,

plastics

Pigment

Yellow 154

Benzimida

zolone
11781 290 8 40-55

Automotive

and

industrial

coatings

Synthesis of Pigment Yellow 182: A Proposed
Experimental Protocol
The synthesis of Pigment Yellow 182 involves a two-part process: the preparation of the

coupling component, a triazine derivative, and the diazotization of the aromatic amine, followed

by the final azo coupling reaction.

Part 1: Synthesis of the Coupling Component
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The coupling component is synthesized by reacting cyanuric chloride with ortho-

methoxyacetanilide, followed by hydrolysis.

Diagram of the Synthesis Pathway for the Coupling Component

Cyanuric Chloride

Dichlorotriazine Intermediateo-Methoxyacetanilide

Coupling Component
(Triazine Derivative)

Base (e.g., Na2CO3)
0-5 °C

Hydrolysis (H2O, heat)

Click to download full resolution via product page

Caption: Synthesis of the triazine coupling component.

Methodology:

Monosubstitution of Cyanuric Chloride: In a well-ventilated fume hood, dissolve cyanuric

chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) and

cool the solution to 0-5 °C in an ice bath. In a separate flask, dissolve ortho-

methoxyacetanilide (1 equivalent) and a weak base such as sodium carbonate (1.1

equivalents) in water. Slowly add the ortho-methoxyacetanilide solution to the cyanuric

chloride solution while maintaining the temperature between 0-5 °C. Stir the reaction mixture

for 2-3 hours.

Hydrolysis: After the initial reaction, the mixture is gently heated to promote the hydrolysis of

the remaining chlorine atoms on the triazine ring. The progress of the reaction should be

monitored by thin-layer chromatography (TLC).

Isolation: Once the reaction is complete, the product is isolated by filtration, washed with cold

water, and dried under vacuum.
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Part 2: Diazotization of 2-Aminoterephthalic Acid
Dimethyl Ester
Diagram of the Diazotization Reaction

Dimethyl 2-Aminoterephthalate

Diazonium Salt

NaNO2, HCl
0-5 °C

Click to download full resolution via product page

Caption: Diazotization of the aromatic amine.

Methodology:

Dissolution of Amine: Suspend dimethyl 2-aminoterephthalate (1 equivalent) in a mixture of

water and concentrated hydrochloric acid (2.5 equivalents). Cool the suspension to 0-5 °C in

an ice-salt bath with vigorous stirring.

Addition of Sodium Nitrite: Prepare a solution of sodium nitrite (1.05 equivalents) in cold

water. Add this solution dropwise to the amine suspension while ensuring the temperature

does not exceed 5 °C.

Completion: Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is

complete to ensure full diazotization. The resulting diazonium salt solution should be used

immediately in the next step.

Part 3: Azo Coupling Reaction
Diagram of the Azo Coupling Reaction
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Caption: Final azo coupling to form the pigment.

Methodology:

Preparation of Coupling Solution: Dissolve the synthesized triazine coupling component in a

suitable solvent, and adjust the pH to 5-6 using a buffer solution (e.g., sodium acetate). Cool

the solution to 0-5 °C.

Coupling: Slowly add the cold diazonium salt solution to the coupling component solution

with efficient stirring. A yellow precipitate of Pigment Yellow 182 should form.

Completion and Isolation: Continue stirring the reaction mixture at a low temperature for

several hours to ensure complete coupling. The pigment is then collected by filtration,

washed thoroughly with water to remove any soluble impurities, and dried.

Experimental Workflow Overview
The following diagram illustrates the logical flow of the entire synthesis and analysis process.
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Caption: Overall workflow for synthesis and analysis.
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Conclusion
This guide provides a foundational framework for the laboratory synthesis and evaluation of

Pigment Yellow 182. Researchers and scientists can utilize the proposed protocols to replicate

the synthesis and generate experimental data for direct comparison with alternative yellow

pigments. Such comparative studies are crucial for the informed selection of materials in

diverse applications, from industrial coatings to advanced scientific research. The provided

diagrams offer a clear visual representation of the chemical pathways and experimental

workflows, facilitating a deeper understanding of the synthesis process.

To cite this document: BenchChem. [Replicating the Synthesis of Pigment Yellow 182: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619675#replicating-synthesis-of-pigment-yellow-
182-from-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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